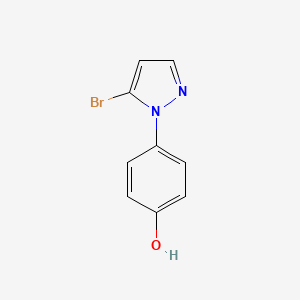![molecular formula C9H15NO2 B13299582 {5-[(Propylamino)methyl]furan-2-yl}methanol](/img/structure/B13299582.png)
{5-[(Propylamino)methyl]furan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(Propylamino)methyl]furan-2-yl}methanol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by a furan ring substituted with a propylamino group and a hydroxymethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Propylamino)methyl]furan-2-yl}methanol typically involves the reaction of furan derivatives with propylamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity . The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{5-[(Propylamino)methyl]furan-2-yl}methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of furan-2-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
{5-[(Propylamino)methyl]furan-2-yl}methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {5-[(Propylamino)methyl]furan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function . The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
{5-[(Dimethylamino)methyl]furan-2-yl}methanol: Similar structure with a dimethylamino group instead of a propylamino group.
{5-[(Aminomethyl)furan-2-yl}methanol: Contains an aminomethyl group instead of a propylamino group.
{5-[(Hydroxymethyl)furan-2-yl}methanol: Lacks the amino group, only has a hydroxymethyl group.
Uniqueness
{5-[(Propylamino)methyl]furan-2-yl}methanol is unique due to its propylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets . Additionally, the propylamino group can provide specific binding interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[5-(propylaminomethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C9H15NO2/c1-2-5-10-6-8-3-4-9(7-11)12-8/h3-4,10-11H,2,5-7H2,1H3 |
InChI Key |
LYDFTICEYMZIBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


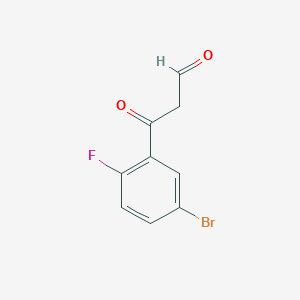
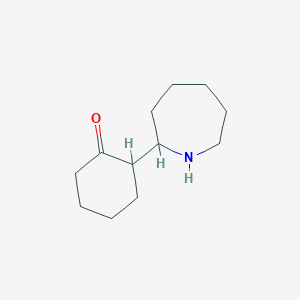

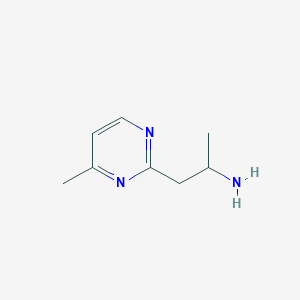

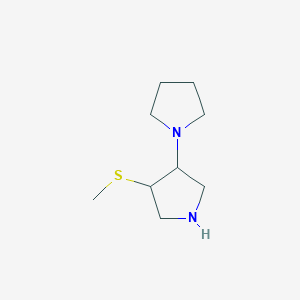
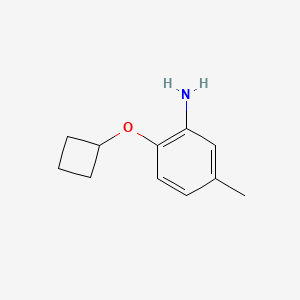

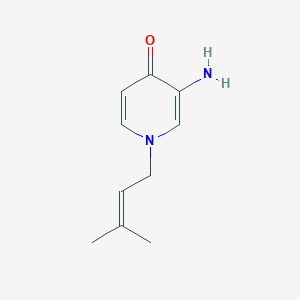
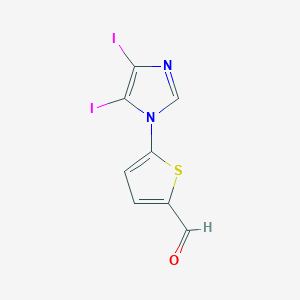
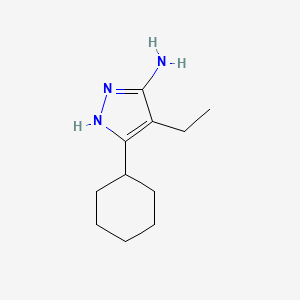
![2-[1-(Methylamino)cyclopentyl]ethanol](/img/structure/B13299568.png)
